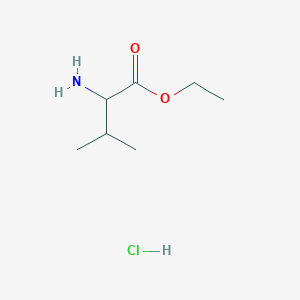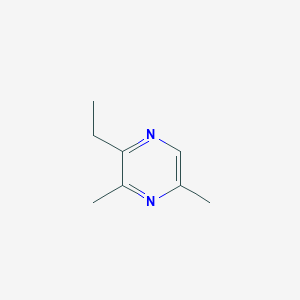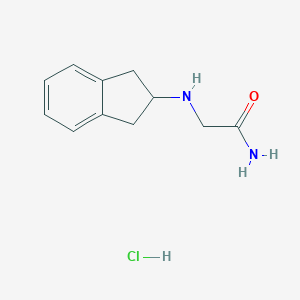
3-(3-Chlorophenylethyl)pyridine
Descripción general
Descripción
3-(3-Chlorophenylethyl)pyridine is a chemical compound . It is a derivative of pyridine, which is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular formula of 3-(3-Chlorophenylethyl)pyridine N-Oxide, a related compound, is C13H12ClNO . The exact mass is 233.0607417 g/mol . The structure includes a pyridine ring with a 3-chlorophenylethyl group attached .Chemical Reactions Analysis
Pyridines are often used in radical-mediated C–H functionalization . This is a powerful tool in synthetic chemistry for the direct functionalization of the C–H bonds of the pyridine scaffold .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
3-(3-Chlorophenylethyl)pyridine: serves as a precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds with significant biomedical applications . These compounds exhibit structural similarity to purine bases, making them valuable in medicinal chemistry for their potential biological activity.
Halogenation Reactions
In organic chemistry, the halogenation of pyridines is crucial for drug and agrochemical development3-(3-Chlorophenylethyl)pyridine can undergo regioselective halogenation at the 3-position through Zincke imine intermediates, leading to a diverse set of 3-halopyridines . This method demonstrates the compound’s versatility in late-stage functionalization of complex pharmaceuticals.
Therapeutic Effects
Pyridine derivatives, including 3-(3-Chlorophenylethyl)pyridine , are known for their outstanding therapeutic effects. They play significant roles in medicinal, synthetic, and bio-organic chemistry, contributing to the development of new treatments and drugs .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-(3-chlorophenyl)ethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-5-1-3-11(9-13)6-7-12-4-2-8-15-10-12/h1-5,8-10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWNRACOMOLTCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602988 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Chlorophenyl)ethyl]pyridine | |
CAS RN |
31251-59-9 | |
| Record name | 3-[2-(3-Chlorophenyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(2,4-dimethyl-3H-1,2,4-triazol-3-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B18628.png)




